molecular formula C8H18NO4P B8326259 Diethyl 2-acetylaminoethylphosphonate

Diethyl 2-acetylaminoethylphosphonate

Cat. No.: B8326259
M. Wt: 223.21 g/mol
InChI Key: HQDUUINKAXFLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-acetylaminoethylphosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with a 2-acetylaminoethyl substituent. These compounds are typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions, as demonstrated in the synthesis of diethyl 2-oxo-2-arylethylphosphonates (e.g., compounds 13–18) . The acetylamino group distinguishes it from other phosphonates by introducing amide functionality, which enhances stability and influences solubility and reactivity compared to halide- or oxo-substituted analogs.

Properties

Molecular Formula

C8H18NO4P

Molecular Weight

223.21 g/mol

IUPAC Name

N-(2-diethoxyphosphorylethyl)acetamide

InChI

InChI=1S/C8H18NO4P/c1-4-12-14(11,13-5-2)7-6-9-8(3)10/h4-7H2,1-3H3,(H,9,10)

InChI Key

HQDUUINKAXFLOS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCNC(=O)C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Diethyl 2-Oxo-2-Arylethylphosphonates (13–18)

  • Synthesis : Prepared via reaction of 2-bromo-1-(aryl)-ethan-1-ones with triethylphosphite in acetonitrile at 80°C for 2 hours .
  • Key Differences: The oxo-aryl group introduces aromaticity and electron-withdrawing effects, enhancing conjugation and altering reactivity in cross-coupling reactions. In contrast, the acetylamino group in the target compound provides hydrogen-bonding capability and reduced electrophilicity.
  • Applications: Used as intermediates in medicinal chemistry for kinase inhibitors. The acetylamino derivative may exhibit improved bioavailability due to enhanced solubility.

Diethyl Methylformylphosphonate Dimethylhydrazone (1)

  • Synthesis : Involves acid-catalyzed hydrolysis of diethyl-2,2-(diethoxy)ethylphosphonate followed by dimethylhydrazine protection of the formyl group .
  • Key Differences: The formyl hydrazone group is highly reactive, necessitating protection for stability. The acetylamino group in the target compound avoids this requirement, simplifying synthetic workflows.
  • Physical Properties: The hydrazone derivative (MW 222 g/mol) has lower thermal stability (decomposes at 62°C under vacuum) compared to the acetylamino analog, which likely has higher decomposition temperatures due to amide stabilization .

Diethyl 2-Chloroethanephosphonate

  • Structure : Features a chloroethyl substituent (MW 200.6 g/mol) .
  • Reactivity: The chlorine atom enables nucleophilic substitution (e.g., SN2 reactions), whereas the acetylamino group favors amide bond formation or coordination chemistry.
  • Safety: Chloro derivatives pose higher toxicity risks compared to acetylamino-substituted phosphonates, which are likely less volatile and less hazardous .

Diethyl(aminomethyl)phosphonate Oxalate

  • Functionality: Contains a primary amine group, which is protonated under physiological conditions. The acetylamino analog lacks basicity, improving membrane permeability in drug design .
  • Applications: Used as a ligand in metal coordination chemistry. The acetylated version may reduce nonspecific binding in biological systems.

Data Table: Comparative Analysis of Phosphonate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Key Reactivity/Applications
Diethyl 2-Acetylaminoethylphosphonate* C₈H₁₈NO₄P 223.2 (calculated) Acetylaminoethyl Inferred: Arbuzov-like reaction Drug delivery, enzyme inhibition
Diethyl 2-Oxo-2-Arylethylphosphonate Varies (e.g., C₁₁H₁₅O₄P) ~242.2 Oxo-aryl Bromoketone + triethylphosphite Kinase inhibitor intermediates
Diethyl Methylformylphosphonate DMH C₈H₁₉N₂O₂P 222.2 Formyl hydrazone Hydrolysis + hydrazine protection Reactive aldehyde precursor
Diethyl 2-Chloroethanephosphonate C₆H₁₄ClO₃P 200.6 Chloroethyl Halide substitution SN2 reactions, agrochemical synthesis
Diethyl(aminomethyl)phosphonate oxalate C₅H₁₂NO₅P 197.1 Aminomethyl Amination + oxalate salt formation Metal chelation, catalysis

*Note: Properties for this compound are inferred from analogs.

Research Findings and Trends

  • Synthetic Efficiency: The acetylamino group’s stability reduces the need for protective steps compared to formyl or hydrazone derivatives, streamlining synthesis .
  • Biological Activity : Amide-containing phosphonates show promise in drug design due to improved solubility and target engagement, as seen in kinase inhibitor studies .
  • Safety Profile: Chloro- and hydrazone-substituted phosphonates require stringent handling, whereas acetylamino analogs are likely safer for industrial use .

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